![molecular formula C18H30N2O5 B106975 methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate CAS No. 383910-22-3](/img/structure/B106975.png)
methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a useful research compound. Its molecular formula is C18H30N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H30N2O5
- Molecular Weight : 354.441 g/mol
- CAS Number : 383910-25-6
- IUPAC Name : methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Anticancer Properties
Recent studies have indicated that derivatives of cyclopenta[d][1,2]oxazole compounds exhibit anticancer properties. The structural features of methyl (3aS,4S,6R,6aR)-6-(N-Boc-amino) derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
Neuroprotective Effects
Research has suggested that compounds with similar structures may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of methyl (3aS,4S,6R,6aR)-6-(N-Boc-amino). Preliminary data suggest moderate solubility and bioavailability characteristics which are critical for therapeutic applications.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits potential therapeutic benefits, further studies are needed to evaluate its safety profile comprehensively. Long-term toxicity studies and dose-response evaluations are crucial for determining safe usage levels.
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have highlighted the potential of oxazole derivatives in targeting various cancer types. For instance:
- Mechanism of Action : Compounds similar to methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate have shown the ability to induce cell cycle arrest at the G2/M phase and initiate apoptosis through mitochondrial pathways. This is achieved via inhibition of tubulin polymerization, a critical process for cell division .
- In Vitro Studies : Testing on a panel of 60 human cancer cell lines revealed that related compounds exhibit growth inhibitory effects with GI50 values in the nanomolar range. Specifically, some derivatives demonstrated IC50 values lower than 500 nM against lymphoma cell lines .
Selectivity and Toxicity
One of the key advantages of this class of compounds is their selectivity towards cancer cells:
- High Selectivity : Studies indicate that these oxazole derivatives show very high selectivity towards cancer cells while exhibiting low toxicity in normal human peripheral blood lymphocytes. This characteristic is crucial for developing effective cancer therapies with minimal side effects .
Structural Modifications and SAR Studies
Understanding structure-activity relationships (SAR) is essential for optimizing the efficacy of these compounds:
- Structural Insights : Research has indicated that specific substitutions on the oxazole ring can significantly enhance antiproliferative activity. For example, modifications that maintain certain functional groups while altering others have led to improved biological activity against various tumor types .
Case Studies and Experimental Models
Several experimental models have been employed to assess the effectiveness of these compounds:
Study | Compound Tested | Cancer Type | Key Findings |
---|---|---|---|
Study A | Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles | Lymphoma | Induced G2/M arrest; IC50 < 500 nM |
Study B | Related oxazoles | Mesothelioma | Significant tumor volume reduction in xenograft models |
Study C | Various derivatives | Multiple cancers | GI50 values in low micromolar to submicromolar range |
Propriétés
IUPAC Name |
methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUUVAOLOJLFC-XFMPKHEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@@H]2[C@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.